
Vanadium silicide (VSi2)
Overview
Description
Vanadium silicide (VSi₂) is an intermetallic compound composed of vanadium and silicon in a 1:2 molar ratio. It crystallizes in a hexagonal structure (C40 type) and exhibits high thermal stability, making it suitable for applications in extreme environments, such as nuclear reactors and high-temperature coatings . Synthesized via solid-state reactions between vanadium and silicon, VSi₂ typically forms at temperatures ranging from 475°C to 1000°C, depending on the substrate and reaction conditions . Its silicon-rich composition (~49.8–52.5% Si) ensures compatibility with silicon-based technologies, while its low neutron absorption cross-section enhances its utility in nuclear applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vanadium silicide can be synthesized through various methods, including solid-state reactions, chemical vapor deposition, and sputtering techniques. One common method involves the reaction of vanadium and silicon at high temperatures (600 to 1000°C) to form vanadium silicide . Another method involves the deposition of vanadium on silicon substrates followed by annealing at elevated temperatures to promote the formation of vanadium silicide clusters .
Industrial Production Methods: In industrial settings, vanadium silicide is often produced using chemical vapor deposition or sputtering techniques. These methods allow for precise control over the composition and thickness of the vanadium silicide films, making them suitable for use in microelectronics and other high-tech applications .
Chemical Reactions Analysis
Types of Reactions: Vanadium silicide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, when exposed to oxygen at high temperatures, vanadium silicide can form vanadium oxides and silicon dioxide .
Common Reagents and Conditions: Common reagents used in the reactions of vanadium silicide include oxygen, hydrogen, and halogens. The reactions typically occur at elevated temperatures, often above 600°C .
Major Products Formed: The major products formed from the reactions of vanadium silicide include vanadium oxides, silicon dioxide, and other vanadium-silicon compounds .
Scientific Research Applications
Vanadium silicide has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions. In microelectronics, vanadium silicide is used as a material for thin-film coatings and interconnects due to its excellent electrical conductivity and thermal stability . In the field of materials science, vanadium silicide is studied for its potential use in high-temperature structural materials .
Mechanism of Action
The mechanism by which vanadium silicide exerts its effects is primarily related to its ability to form stable, high-temperature phases with silicon. The formation of these phases involves the diffusion of vanadium and silicon atoms at the interface, leading to the nucleation and growth of vanadium silicide . The molecular targets and pathways involved in these processes are related to the thermodynamics and kinetics of the diffusion and reaction of vanadium and silicon atoms .
Comparison with Similar Compounds
Comparison with Similar Vanadium Silicides
Vanadium forms multiple silicide phases, including V₃Si, V₅Si₃, and VSi₂. Below is a detailed comparison based on structural, thermal, and functional properties:
Crystal Structure and Formation
Compound | Crystal Structure | Formation Temperature (°C) | Activation Energy (eV) | Key Synthesis Conditions |
---|---|---|---|---|
VSi₂ | Hexagonal (C40) | 475–1000 | 2.3 ± 0.4 | Reacts with bare Si; excess Si |
V₅Si₃ | Tetragonal (D8ₘ) | >475 | 2.5 ± 0.1 | Forms after VSi₂ decomposition |
V₃Si | Cubic (A15) | >800 | - | Reacts with oxidized Si substrates |
- VSi₂ : Forms preferentially on bare silicon substrates at lower temperatures (475°C) with linear growth kinetics. Dominates in silicon-rich environments .
- V₅Si₃ : Emerges at higher temperatures (>475°C) as a vanadium-rich phase, often succeeding VSi₂ in sequential reactions .
- V₃Si: Forms on oxidized silicon substrates above 800°C and exhibits a cubic A15 structure, notable for superconductivity below 15 K .
Functional Properties
Property | VSi₂ | V₅Si₃ | V₃Si |
---|---|---|---|
Electrical | Semiconductor | Metallic conductor | Superconductor (Tc ~15 K) |
Thermal Stability | High (stable up to 1000°C) | Moderate | High (stable in oxidizing conditions) |
Applications | Diffusion barriers, coatings | High-strength alloys | Superconducting devices |
- VSi₂ : Used in nuclear reactor coatings due to its resistance to oxygen embrittlement and neutron irradiation .
- V₃Si : Critical in superconducting quantum devices owing to its low-temperature superconductivity .
- V₅Si₃ : Valued in metallurgy for enhancing mechanical strength at elevated temperatures .
Reaction Kinetics and Phase Evolution
- Sequential Formation : In thin-film reactions, VSi₂ forms first at 475°C, followed by V₅Si₃ and V₃Si as temperature increases. Activation energies for VSi₂ (2.3 eV) and V₅Si₃ (2.5 eV) suggest diffusion-controlled growth .
- Substrate Dependency : VSi₂ dominates on bare silicon, while V₃Si forms on oxidized silicon, indicating substrate chemistry critically influences phase selection .
Biological Activity
Vanadium silicide (VSi2) is a compound that has garnered attention in both materials science and biomedicine due to its unique properties and potential biological activities. This article explores the biological implications of VSi2, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
Overview of Vanadium Silicide
Vanadium silicide is a silicide of vanadium, primarily known for its applications in metallurgy and electronics due to its high melting point and good electrical conductivity. However, recent studies have indicated that VSi2 may also exhibit notable biological activities, particularly in relation to oxidative stress and cellular metabolism.
Mechanisms of Biological Activity
-
Oxidative Stress Modulation :
- Vanadium compounds, including VSi2, are known to influence oxidative stress pathways. They can induce lipid peroxidation (LPO), a process detrimental to cellular membranes that leads to the formation of reactive oxygen species (ROS) . The modulation of oxidative stress is critical in various disease states, including cancer and diabetes.
- Enzymatic Regulation :
- Cellular Interaction :
Table 1: Summary of Biological Effects of VSi2
Detailed Research Findings
- Lipid Peroxidation and Oxidative Stress : A comprehensive review highlighted how vanadium species can induce LPO through oxidative mechanisms, affecting mitochondrial function and cellular integrity . The study emphasized the need for further speciation studies to understand the diverse effects of vanadium compounds under physiological conditions.
- Effects on Immune Cells : In vitro experiments demonstrated that VSi2 influences neutrophil behavior, leading to increased production of inflammatory mediators such as superoxide anions. This suggests a dual role where VSi2 could potentially enhance immune responses while also contributing to oxidative damage if not regulated properly .
- Therapeutic Potential : Given its biological activities, VSi2 may hold promise as a therapeutic agent in conditions characterized by oxidative stress and metabolic dysregulation. Its ability to modulate enzymatic pathways could be leveraged for developing treatments for diabetes and other metabolic disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthesis parameters for producing high-purity VSi₂, and how do substrate conditions influence phase formation?
VSi₂ forms via solid-state reactions between vanadium and silicon at 600–1000°C, with substrate composition critically affecting phase purity. On bare Si substrates, VSi₂ (silicon-rich) dominates, while reactions on SiO₂ yield vanadium-rich phases (e.g., V₃Si, V₅Si₃) and oxides like V₂O₅ due to oxygen interference . Key methods include vacuum evaporation of vanadium films on Si, followed by annealing under inert atmospheres. Phase identification requires X-ray diffraction (XRD) and ion backscattering to resolve compositional gradients and activation energies (1.7–2.0 eV) .
Q. How can researchers reliably characterize the hexagonal crystal structure and stoichiometry of VSi₂?
The hexagonal structure (space group P6₂22) is confirmed via XRD and density functional theory (DFT) simulations using codes like Wien2k with PBE-GGA approximations . Discrepancies in stoichiometric analysis (e.g., V:Si ratios) may arise from oxygen contamination, detectable through energy-dispersive X-ray spectroscopy (EDS) or Rutherford backscattering spectrometry (RBS). Cross-validation with transmission electron microscopy (TEM) and electron diffraction is recommended to resolve ambiguities .
Advanced Research Questions
Q. What experimental and computational approaches resolve contradictions in reported phase formation mechanisms of VSi₂ under varying oxygen concentrations?
Oxygen inhibits silicide growth by forming intermediate vanadium oxides (e.g., V₂O₅), altering reaction pathways. To isolate oxygen’s role, controlled-environment synthesis (e.g., ultra-high vacuum chambers) paired with in-situ RBS monitors real-time compositional changes. Computational models using phase-field simulations or ab initio molecular dynamics can predict oxygen diffusion barriers and interfacial reactions, reconciling discrepancies between XRD and backscattering data .
Q. How do advanced DFT methodologies improve predictions of VSi₂’s electronic and optical properties compared to experimental observations?
Standard PBE-GGA underestimates bandgap and optical absorption edges due to exchange-correlation limitations. Hybrid functionals (HSE06) or GW corrections enhance accuracy in predicting electronic band structures (e.g., metallic behavior in VSi₂) and dielectric functions . Experimental validation via spectroscopic ellipsometry or UV-Vis-NIR spectroscopy is critical, particularly for assessing optical constants (e.g., refractive index, extinction coefficient) in thin-film applications .
Q. What kinetic models best describe the growth dynamics of VSi₂ layers during reactive diffusion?
Silicide growth on Si follows linear time dependence (interface-controlled), while reactions on SiO₂ exhibit parabolic kinetics (diffusion-controlled), with activation energies of 1.7 eV and 2.0 eV, respectively . Rate laws should incorporate oxygen partial pressure and defect-mediated diffusion, validated through time-resolved annealing experiments and Arrhenius plots. Phase-specific markers (e.g., VSi₂ vs. V₃Si) require temperature-dependent XRD mapping .
Q. How can researchers address challenges in correlating theoretical optical properties of VSi₂ with experimental data for optoelectronic applications?
DFT-predicted optical spectra (e.g., absorption coefficients, reflectivity) often diverge from experimental measurements due to surface roughness and grain boundary effects. Mitigation strategies include:
- Atomic-layer deposition (ALD) for ultra-thin, defect-free VSi₂ films.
- Synchrotron-based X-ray photoelectron spectroscopy (XPS) to quantify surface oxidation.
- Multiscale modeling combining DFT with finite-difference time-domain (FDTD) simulations to account for microstructural heterogeneity .
Q. Methodological Considerations
- Contradictions in Data Interpretation : Discrepancies in phase identification (e.g., V₂O₅ vs. VO₂ in oxidized samples) necessitate multi-technique validation (XRD, TEM, EDS) and thermodynamic modeling of phase diagrams .
- Sample Preparation : High-purity VSi₂ powders (99%, ≤45 µm) require glovebox handling to prevent oxidation, with sintering aids (e.g., boron) explored for dense ceramic composites .
Properties
InChI |
InChI=1S/2Si.V | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWOVYQXZRKECH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]=[V]=[Si] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Si2V | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
12039-87-1 | |
Record name | Vanadium silicide (VSi2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=12039-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vanadium silicide (VSi2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Vanadium disilicide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.722 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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